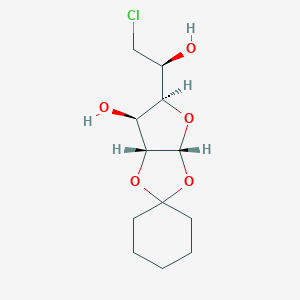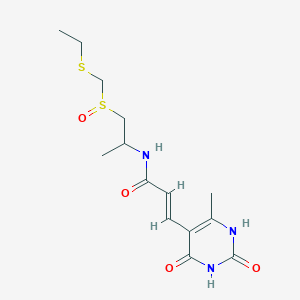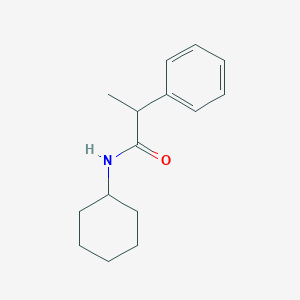
4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. The compound has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide involves the inhibition of PKCθ. PKCθ is a serine/threonine kinase that plays a critical role in T-cell activation. The inhibition of PKCθ by 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide prevents the activation of T-cells and the subsequent release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide have been studied in various cell-based and animal models. The compound has been shown to inhibit T-cell activation and the release of pro-inflammatory cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). The inhibition of PKCθ by 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide has also been shown to reduce the severity of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide in lab experiments is its high potency and selectivity for PKCθ inhibition. The compound has been shown to have minimal off-target effects and is highly specific for PKCθ. However, one of the limitations of using 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide. One direction is the development of more potent and selective inhibitors of PKCθ. Another direction is the study of the compound's potential use in the treatment of other autoimmune diseases. Additionally, the compound's potential use as a probe for the detection of HOCl could be further explored. Finally, the development of more soluble forms of the compound could expand its use in various experimental setups.
Conclusion
In conclusion, 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its high potency and selectivity for PKCθ inhibition make it a valuable tool compound for the study of T-cell activation and autoimmune diseases. Further research is needed to explore its potential use in other disease states and as a probe for the detection of HOCl.
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide has been used in various scientific research applications. It has been studied for its potential use as a tool compound for the inhibition of protein kinase C theta (PKCθ). PKCθ is a key mediator of T-cell activation, and its inhibition has been shown to have therapeutic potential in the treatment of autoimmune diseases.
The compound has also been studied for its potential use as a probe for the detection of hypochlorous acid (HOCl). HOCl is a highly reactive oxidant that plays a role in various physiological and pathological processes. The detection of HOCl is important for understanding its role in health and disease.
Propiedades
Nombre del producto |
4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide |
|---|---|
Fórmula molecular |
C9H6BrFN2O2S2 |
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H6BrFN2O2S2/c10-6-1-2-8(7(11)5-6)17(14,15)13-9-12-3-4-16-9/h1-5H,(H,12,13) |
Clave InChI |
SOCUUJODDZAUIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)NC2=NC=CS2 |
SMILES canónico |
C1=CC(=C(C=C1Br)F)S(=O)(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)

![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)
![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)


![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)


![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)